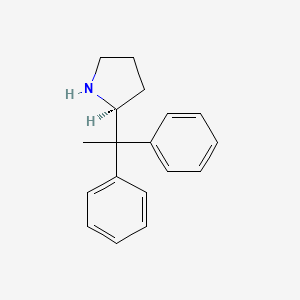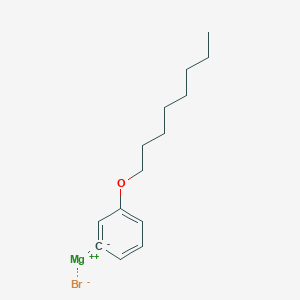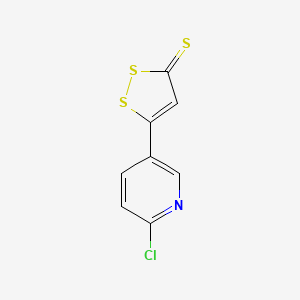
(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a nitrophenyl group and a phenylethyl group in its structure suggests potential biological activity and utility in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the Phenylethyl Group: This step may involve alkylation reactions using phenylethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted morpholine derivatives.
科学研究应用
Chemistry
In chemistry, (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, this compound may be used to study the effects of nitrophenyl and phenylethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their potential as therapeutic agents. This compound could be investigated for its potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one would depend on its specific biological target. Generally, the nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenylethyl group may enhance the compound’s binding affinity to its target.
相似化合物的比较
Similar Compounds
(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholine: Lacks the ketone group.
(6S)-6-(4-aminophenyl)-4-(2-phenylethyl)morpholin-3-one: Has an amino group instead of a nitro group.
(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)piperidin-3-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both a nitrophenyl group and a phenylethyl group in (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one makes it unique compared to other morpholine derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
920798-46-5 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c21-18-13-24-17(15-6-8-16(9-7-15)20(22)23)12-19(18)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1 |
InChI 键 |
HHEFVXHPHQDGRF-QGZVFWFLSA-N |
手性 SMILES |
C1[C@@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B12624525.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde](/img/structure/B12624545.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)


![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

